molecular formula C28H25N5O2S B11512501 5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B11512501
M. Wt: 495.6 g/mol
InChI Key: WTFNQIGVNDOQOE-UHFFFAOYSA-N
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Description

5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazine ring, a benzylamino group, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazine ring, the introduction of the benzylamino group, and the sulfonamide group. Common synthetic routes may involve:

    Formation of the Phthalazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylamino Group: This step often involves nucleophilic substitution reactions where a benzylamine reacts with a halogenated phthalazine derivative.

    Sulfonamide Formation: This is typically done by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzylamino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The benzylamino and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds with similar phthalazine rings but different substituents.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different aromatic systems.

    Benzylamino Compounds: Molecules with benzylamino groups attached to various heterocycles.

Uniqueness

5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a phthalazine ring, benzylamino group, and sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C28H25N5O2S

Molecular Weight

495.6 g/mol

IUPAC Name

5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C28H25N5O2S/c1-20-14-15-22(17-26(20)36(34,35)31-19-23-11-7-8-16-29-23)27-24-12-5-6-13-25(24)28(33-32-27)30-18-21-9-3-2-4-10-21/h2-17,31H,18-19H2,1H3,(H,30,33)

InChI Key

WTFNQIGVNDOQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NCC5=CC=CC=N5

Origin of Product

United States

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